molecular formula C10H12N2 B124715 7-Ethyl-1H-indol-6-amine CAS No. 145594-45-2

7-Ethyl-1H-indol-6-amine

Cat. No. B124715
M. Wt: 160.22 g/mol
InChI Key: OVBWFPUAOIOIMJ-UHFFFAOYSA-N
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Patent
US05752982

Procedure details

38.4 g of 6-nitro 7-ethylindoline were dissolved in 120 ml of absolute ethanol to which were added 19.2 g of palladium on charcoal at 10% (moisture 50%) and then heated to reflux for 2 hours.
Name
6-nitro 7-ethylindoline
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([CH2:13][CH3:14])=[C:11]2[C:7]([CH2:8][CH2:9][NH:10]2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[C:12]([CH2:13][CH3:14])=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
6-nitro 7-ethylindoline
Quantity
38.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNC2=C1CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
NC1=CC=C2C=CNC2=C1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.